Chartreusin

描述

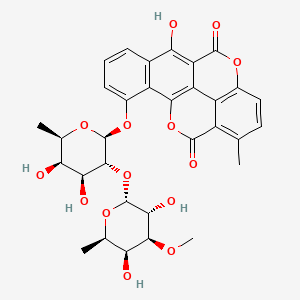

查特鲁辛是一种从链霉菌查特鲁斯中分离得到的芳香聚酮类糖苷。它是一种有效的抗肿瘤剂,以其独特的五环芳香双内酯苷元结构而闻名。 查特鲁辛表现出显著的生物活性,包括抗癌和抗生素特性 .

准备方法

查特鲁辛主要通过涉及 II 型聚酮合酶 (PKS) 的生物合成途径合成。生物合成涉及几种关键酶,包括酮还原酶和双加氧酶,它们促进了其复杂结构的形成。 查特鲁辛生物合成的最后步骤涉及由 ChaP 酶催化的氧化重排,该酶使用黄素活化的氧作为氧化剂 .

化学反应分析

查特鲁辛会发生各种化学反应,包括:

科学研究应用

Antitumor Activity

Chartreusin has demonstrated substantial antitumor effects against various cancer cell lines. It has been particularly effective against murine leukemia models such as L1210 and P388, as well as B16 melanoma . Recent studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines including Hep3B2.1-7 and H1299, with IC50 values of 18.19 µM and 19.74 µM respectively .

Case Study: RNA-seq Analysis

A detailed RNA sequencing analysis of this compound-treated ES-2 ovarian cancer cells revealed significant downregulation of genes associated with tumor growth and metastasis. The study highlighted the involvement of the Hippo signaling pathway in mediating these effects, suggesting that this compound derivatives could be developed as novel antineoplastic agents capable of overcoming drug resistance .

Antibiotic Potential

Originally studied for its antibacterial properties, this compound has shown effectiveness against a range of pathogenic microorganisms, including antibiotic-resistant strains . The compound's ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.

Chemical Synthesis and Derivative Development

Recent advancements in chemical synthesis have enabled the production of various this compound derivatives, enhancing their bioactivity profiles. A study established a robust synthetic strategy for creating this compound-type glycosides, which showed promising antitumoral activities . The development of these derivatives aims to improve pharmacokinetic parameters and broaden the spectrum of activity against different tumors.

| Derivative | IC50 (µM) | Target Cell Line | Activity |

|---|---|---|---|

| This compound | 18.19 | Hep3B2.1-7 | Anticancer |

| Elsamicin A | Variable | ES-2 | Anticancer |

| Elsamicin B | Variable | ES-2 | Anticancer |

Broader Pharmacological Applications

This compound's bioactivity extends beyond oncology and bacteriology. It has been investigated for potential applications in treating conditions related to multiple bacterial infections and even neuropsychiatric disorders due to its diverse pharmacological profile .

作用机制

查特鲁辛通过直接与 DNA 结合发挥其作用,从而阻止 DNA 的复制。它对交替的 AT 或 GC 序列具有高度亲和力,并且可以抑制负超螺旋 DNA 的松弛或诱导链断裂。 此外,查特鲁辛通过形成自由基抑制 RNA 合成并导致 DNA 的单链断裂 .

相似化合物的比较

查特鲁辛在化学上与几种其他化合物有关,包括:

艾尔沙米特鲁辛: 共享一个苷元查特林结构,但在其糖基部分不同.

金霉素 V 和 M: 结构相关的抗肿瘤剂.

吉尔沃卡辛 V: 另一种具有类似抗癌特性的化合物.

拉维多霉素: 共享结构相似性并表现出抗癌活性.

生物活性

Chartreusin is an antitumor antibiotic derived from the bacterium Streptomyces chartreusis, notable for its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article explores the biological activity of this compound, supported by various studies, including case studies and detailed research findings.

This compound consists of a chromophore known as chartarin and an uncharged disaccharide moiety. Its mechanism of action primarily involves DNA intercalation , which disrupts DNA function and leads to cytotoxic effects in cancer cells. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antitumor efficacy .

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

- Cytotoxicity Assays :

- Broad Spectrum of Activity : this compound has demonstrated efficacy against murine ascitic P388, L1210 leukemia, and B16 melanoma cells .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B2.1-7 | 18.19 |

| H1299 | 19.74 |

| J82 | Moderate |

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity:

This property suggests potential applications in combating antibiotic-resistant bacteria, making this compound a candidate for further development in antibiotic therapies.

Binding Affinity and Thermodynamics

The interaction of this compound with DNA has been characterized thermodynamically:

- Binding Characteristics : The apparent binding constant at melting temperature indicates a strong interaction with DNA, with a stoichiometry suggesting one this compound molecule per three base pairs .

Table 2: Binding Enthalpy Values for this compound at Different Temperatures

| Temperature (°C) | ΔHb (kcal/mol) | ΔCp (cal/mol K) |

|---|---|---|

| 20 | –7.1 ± 0.2 | –391 ± 37 |

| 25 | –9.8 ± 0.7 | |

| 30 | –11.4 ± 0.5 | |

| 35 | –13.0 ± 0.3 |

These values indicate the stability of the this compound-DNA complex across varying temperatures, highlighting its potential as a therapeutic agent.

Reactive Oxygen Species (ROS) Generation

Recent studies have indicated that this compound can induce the generation of reactive oxygen species (ROS), which may contribute to its cytotoxic effects against cancer cells . The bislactone aglycone moiety is implicated in this process, suggesting a dual mechanism involving both DNA interaction and oxidative stress.

Case Studies and Clinical Relevance

This compound derivatives have entered clinical trials, particularly compounds like IST-622, which are being evaluated for their effectiveness in tumor treatment . The ongoing research into its derivatives emphasizes the importance of this compound as a lead compound in developing new anticancer and antibacterial agents.

属性

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONPPNYZKHNPKZ-RYBWXQSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930431 | |

| Record name | Chartreusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6377-18-0 | |

| Record name | Chartreusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6377-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chartreusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chartreusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHARTREUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chartreusin?

A1: this compound exerts its antitumor activity primarily by intercalating into the DNA double helix. [, , , ] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]

Q2: Does this compound exhibit any other mechanisms of action?

A2: Besides DNA intercalation, studies suggest that this compound can induce the formation of free radicals, leading to single-strand DNA breaks. [] This additional mechanism contributes to its cytotoxic effects. [, ]

Q3: How does the sugar moiety of this compound contribute to its activity?

A3: The sugar moiety plays a crucial role in stabilizing the DNA-chartreusin complex through multivalent bonding. [] This enhanced binding contributes to its potent activity. [, ]

Q4: Is this compound known to inhibit any specific enzymes?

A4: Yes, this compound has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition further disrupts cellular processes and contributes to its antitumor activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C32H32O18 and a molecular weight of 696.58 g/mol.

Q6: What spectroscopic data is available for characterizing this compound?

A6: Researchers have employed various spectroscopic methods to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques), and mass spectrometry (MS). [, , , , , , , , , , , ]

Q7: How do modifications to the this compound structure impact its activity?

A7: Modifications, especially to the sugar moiety, significantly influence this compound's activity. [, ] For instance, replacing the disaccharide with fucose, glucose, or maltose resulted in analogues with comparable or even higher cytotoxic potency against L1210 cells. []

Q8: What is the significance of the 3',4'-O-substituted derivatives of this compound?

A8: Synthesizing 3',4'-O-substituted this compound derivatives, particularly the exo-type of 3',4'-O-benzylidene-chartreusin, aimed to overcome the rapid biliary excretion of the parent compound. [] This modification improved the pharmacokinetic profile and showed promising antitumor activity. []

Q9: Have any studies explored modifying the this compound aglycone?

A9: Yes, recent research successfully tailored the chartarin pharmacophore by introducing a vinyl substituent. [] This modification led to a novel this compound analogue capable of forming covalent bonds with DNA upon photoactivation, exhibiting significantly enhanced antitumoral potency compared to the parent compound. []

Q10: What is known about the stability of this compound?

A10: this compound exhibits poor water solubility, posing challenges for formulation and clinical development. [, , ] Additionally, it undergoes rapid biliary excretion in mice, further limiting its therapeutic potential. [, ]

Q11: Are there any strategies to enhance this compound solubility?

A11: Research has explored hydroxybenzoates, particularly sodium trihydroxybenzoate, as hydrotropic agents to increase the apparent aqueous solubility of this compound at neutral pH. [] This approach holds promise for improving its bioavailability. []

Q12: Have any studies investigated alternative formulations for this compound?

A12: While specific alternative formulations haven't been extensively discussed in the provided literature, the synthesis of analogues with improved water solubility, like the maltoside derivative (8), represents a strategy to enhance its pharmaceutical properties. []

Q13: What is the absorption profile of this compound?

A13: this compound suffers from poor absorption when administered orally, primarily due to its slow absorption from the small intestine. []

Q14: How is this compound distributed in the body?

A14: While detailed distribution studies are limited in the provided literature, research indicates that this compound, when administered intraperitoneally, precipitates in the peritoneal cavity and is slowly absorbed. [] This localized distribution contributes to its activity against tumors in the peritoneal cavity. []

Q15: What is the primary route of this compound elimination?

A15: Biliary excretion represents the predominant route of this compound elimination. [] This rapid elimination contributes to its low plasma and tissue concentrations following intravenous administration, impacting its therapeutic efficacy. []

Q16: Which cell lines have shown sensitivity to this compound in vitro?

A16: this compound demonstrates potent cytotoxic activity against various cancer cell lines in vitro, including L1210 leukemia, P388 leukemia, B16 melanoma, Chinese hamster ovary cells, KB cells, Hep3B2.1-7, and H1299. [, , , , , ]

Q17: Has this compound been evaluated in clinical trials?

A17: While this compound itself hasn't progressed to clinical trials due to its pharmacokinetic drawbacks, a semi-synthetic derivative, IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzyliden-chartreusin), has shown promise as an anticancer agent and entered Phase II clinical trials. []

Q18: Is there any evidence of cross-resistance with other compounds?

A18: While cross-resistance hasn't been directly addressed in the provided papers, its structural similarity to other DNA intercalating agents raises the possibility of cross-resistance with compounds sharing similar mechanisms of action.

Q19: Are there any long-term safety concerns associated with this compound?

A19: Long-term safety data for this compound is not available in the provided literature. Given its potent biological activity, thorough preclinical and potentially clinical safety assessments are crucial before considering its use in humans.

Q20: What is the significance of lambdamycin in relation to this compound?

A20: Lambdamycin and this compound are considered identical compounds. [, , ] Research using the name "lambdamycin" provides valuable insights into this compound's biological activity, including its antimicrobial, antiviral, cancerostatic, and even ergotropic effects in mice. [, , , , , ]

Q21: Have any studies investigated the biosynthesis of this compound?

A21: Yes, several studies have delved into the biosynthetic pathway of this compound. [, , , , ] These investigations employed 13C-labeling experiments and bioinformatic analysis to elucidate the intricate enzymatic steps involved in this compound production. [, , , , ]

Q22: What is the role of Streptomyces chartreusis in this compound research?

A22: Streptomyces chartreusis is the bacterial strain responsible for producing this compound. [, , , , , ] Researchers have extensively studied this strain for optimizing this compound production and generating novel derivatives with improved properties. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。